![molecular formula C14H12Cl2OSn B14181065 Bis[(3-chlorophenyl)methyl]stannanone CAS No. 917803-99-7](/img/structure/B14181065.png)
Bis[(3-chlorophenyl)methyl]stannanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis[(3-chlorophenyl)methyl]stannanone is an organotin compound characterized by the presence of two 3-chlorophenyl groups attached to a tin atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of bis[(3-chlorophenyl)methyl]stannanone typically involves the reaction of 3-chlorobenzyl chloride with tin(II) chloride in the presence of a suitable base. The reaction is carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
2C6H4ClCH2Cl+SnCl2→(C6H4ClCH2)2SnCl2
The product is then purified through recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated purification systems.
化学反応の分析
Types of Reactions
Bis[(3-chlorophenyl)methyl]stannanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state tin compounds.
Substitution: The chlorophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Stannic derivatives with higher oxidation states.
Reduction: Tin compounds with lower oxidation states.
Substitution: Compounds with different functional groups replacing the chlorophenyl groups.
科学的研究の応用
Bis[(3-chlorophenyl)methyl]stannanone has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of carbon-tin bonds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of bis[(3-chlorophenyl)methyl]stannanone involves its interaction with molecular targets through the formation of tin-carbon bonds. These interactions can affect various biochemical pathways, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Bis(3-chlorophenyl)methanol
- Bis(3-chlorophenyl)methane
- Bis(3-chlorophenyl)tin dichloride
Uniqueness
Bis[(3-chlorophenyl)methyl]stannanone is unique due to the presence of the tin atom, which imparts distinct chemical properties and reactivity compared to similar compounds. Its ability to form stable tin-carbon bonds makes it valuable in various applications, distinguishing it from other organochlorine compounds.
特性
CAS番号 |
917803-99-7 |
|---|---|
分子式 |
C14H12Cl2OSn |
分子量 |
385.9 g/mol |
IUPAC名 |
bis[(3-chlorophenyl)methyl]-oxotin |
InChI |
InChI=1S/2C7H6Cl.O.Sn/c2*1-6-3-2-4-7(8)5-6;;/h2*2-5H,1H2;; |
InChIキー |
MBUUYKCXWDKJEV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)Cl)C[Sn](=O)CC2=CC(=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


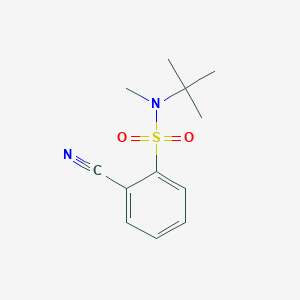
![N-(2-Aminoethyl)-4-[(3-amino-3-oxopropyl)amino]benzamide](/img/structure/B14181001.png)
![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
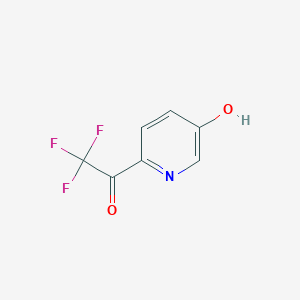
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
![N-[([1,1'-Biphenyl]-2-yl)methyl]hexa-4,5-dienamide](/img/structure/B14181017.png)
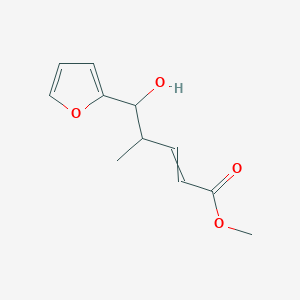
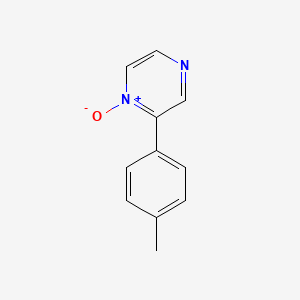
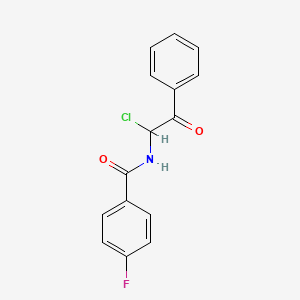
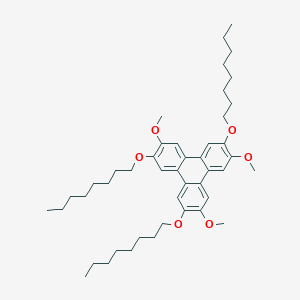
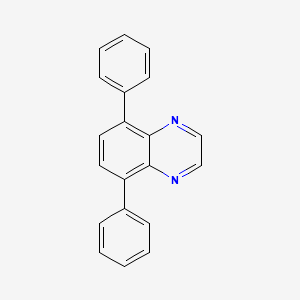
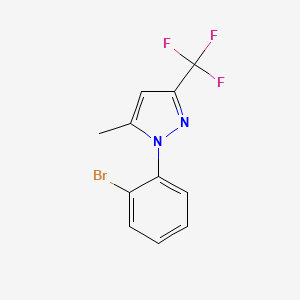
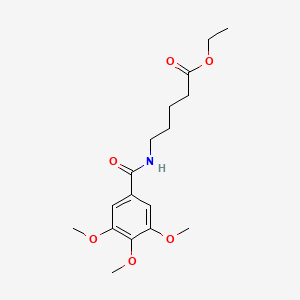
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
